2-Bromo-6-methoxybenzaldehyde
Overview
Description
2-Bromo-6-methoxybenzaldehyde is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and a methoxy group at the sixth position. This compound is known for its distinctive aromatic properties and is used in various chemical syntheses and applications.
Mechanism of Action
Target of Action
Similar compounds such as 6-bromo-2-hydroxy-3-methoxybenzaldehyde have been reported to inhibit ire-1α, a protein involved in the unfolded protein response pathway .
Mode of Action
Brominated benzaldehydes, in general, can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and function.
Biochemical Analysis
Biochemical Properties
Benzaldehyde derivatives are known to participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, often through covalent bonding or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzaldehyde derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 2-Bromo-6-methoxybenzaldehyde are not well characterized. Benzaldehyde derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxybenzaldehyde typically involves the bromination of 6-methoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar bromination process but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Bromo-6-methoxybenzoic acid.
Reduction: 2-Bromo-6-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methoxybenzaldehyde
- 2-Bromo-5-methoxybenzaldehyde
- 2-Bromo-6-methylbenzaldehyde
Comparison
2-Bromo-6-methoxybenzaldehyde is unique due to the specific positioning of the bromine and methoxy groups on the benzene ring. This positioning affects its chemical reactivity and the types of reactions it can undergo. Compared to other similar compounds, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
2-bromo-6-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLOLSOZFHENIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339246 | |
Record name | 2-Bromo-6-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126712-07-0 | |
Record name | 2-Bromo-6-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Bromo-6-methoxybenzaldehyde in the synthesis of aporphine alkaloids like oxostephanine and thailandine?
A: this compound serves as a crucial starting material in the total synthesis of oxostephanine and thailandine []. Its structure contributes to the formation of the aporphine alkaloid skeleton, specifically the B-ring moiety, through a series of reactions including Bischler-Napieralski cyclization, biaryl coupling, and palladium coupling [].
Q2: How does the synthetic route using this compound compare to other methods for synthesizing oxostephanine and thailandine?
A: The research highlights the novelty of this approach as the first total synthesis of oxostephanine and thailandine using this compound and 3,4-dihydroxybenzaldehyde as commercially available starting materials []. This method, utilizing trifluoroacetyl-containing scaffolds, achieved a total of 11 and 12 steps for oxostephanine and thailandine, respectively, with an overall yield of 11.7% []. Further research comparing this approach to other potential synthetic routes would be beneficial to assess its efficiency and advantages.
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